

# Physical and chemical properties of 7-Bromo-2-methoxyquinoxaline

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## Compound of Interest

Compound Name: 7-Bromo-2-methoxyquinoxaline

Cat. No.: B2540747

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An In-Depth Technical Guide to **7-Bromo-2-methoxyquinoxaline** for Researchers and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **7-Bromo-2-methoxyquinoxaline**, a key heterocyclic building block. Designed for researchers, medicinal chemists, and material scientists, this document delves into the compound's physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, grounding all claims in authoritative references.

## Core Molecular and Physicochemical Properties

**7-Bromo-2-methoxyquinoxaline** is a substituted quinoxaline, a class of nitrogen-containing heterocyclic compounds that are isosteric with quinoline and naphthalene. Its structure, featuring a reactive bromine atom and a methoxy group, makes it a versatile intermediate for further chemical modification.

Table 1: Chemical Identity of **7-Bromo-2-methoxyquinoxaline**

Identifier	Value	Reference(s)
CAS Number	212327-10-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	239.07 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	7-bromo-2-methoxyquinoxaline	
Synonyms	7-bromo-2-quinoxaliny methyl ether	
MDL Number	MFCD03067025	<a href="#">[3]</a>

Table 2: Physical Properties of **7-Bromo-2-methoxyquinoxaline**

Property	Value	Reference(s)
Appearance	White to off-white solid	<a href="#">[1]</a>
Melting Point	Data not publicly available	
Boiling Point	Data not publicly available	
Solubility	Data not publicly available	
Storage	Store at room temperature, sealed in a dry environment	<a href="#">[1]</a> <a href="#">[3]</a>

## Spectroscopic Profile

Detailed spectroscopic analysis is crucial for confirming the identity and purity of **7-Bromo-2-methoxyquinoxaline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's aromatic and methoxy protons.

- $^1\text{H}$  NMR (400 MHz, DMSO-d<sub>6</sub>):  $\delta$  = 8.642 (s, 1H), 8.070-8.064 (d, 1H), 7.971-7.950 (d, 1H), 7.801-7.774 (dd, 1H), 4.045 (s, 3H).[\[1\]](#)

## Infrared (IR) Spectroscopy

While an experimental spectrum is not readily available, the expected characteristic absorption bands for **7-Bromo-2-methoxyquinoxaline** can be predicted based on its functional groups.

- Aromatic C-H Stretch: Expected in the range of 3100-3000  $\text{cm}^{-1}$ .
- C-H Aliphatic Stretch (methoxy group): Expected around 2950-2850  $\text{cm}^{-1}$ .
- Aromatic C=C and C=N Stretching: Multiple sharp bands expected between 1620-1450  $\text{cm}^{-1}$ .
- C-O (Ether) Stretching: A strong, characteristic band expected in the 1275-1200  $\text{cm}^{-1}$  (asymmetric) and 1075-1020  $\text{cm}^{-1}$  (symmetric) regions.
- C-Br Stretch: Expected in the fingerprint region, typically between 680-515  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

The mass spectrum of this compound is distinguished by a unique isotopic pattern caused by the presence of a bromine atom. Bromine has two stable isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in nearly a 1:1 natural abundance.[\[4\]](#)

- Molecular Ion Peak (M<sup>+</sup>): A prominent molecular ion peak would be expected at m/z 238.
- Isotopic Pattern: Due to the bromine isotopes, the mass spectrum will exhibit a characteristic M<sup>+</sup> and M+2 peak cluster with an intensity ratio of approximately 1:1, appearing at m/z 238 and 240, respectively.[\[4\]](#) This pattern is a definitive indicator of a monobrominated compound.

## Synthesis and Manufacturing

The primary reported synthesis of **7-Bromo-2-methoxyquinoxaline** involves the methylation of its corresponding quinoxalinone precursor. This method, while effective for producing the

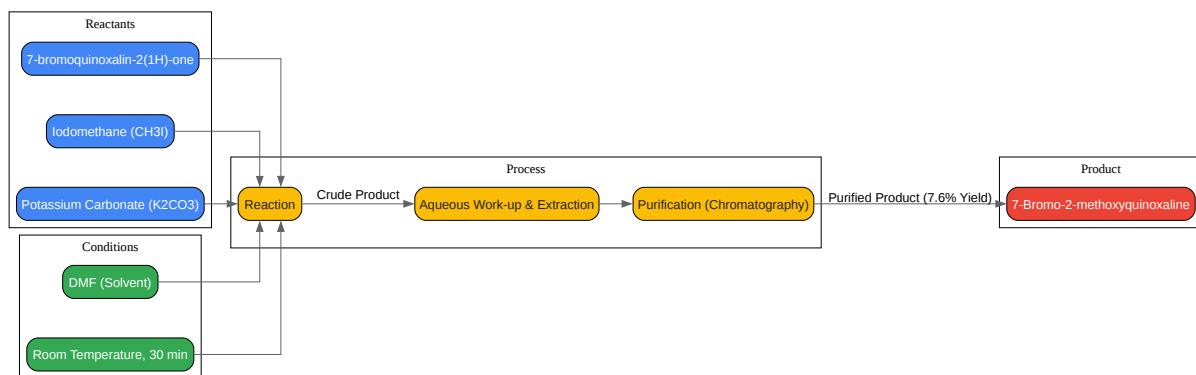
material on a lab scale, has a notably low yield, indicating a significant opportunity for process development and optimization.

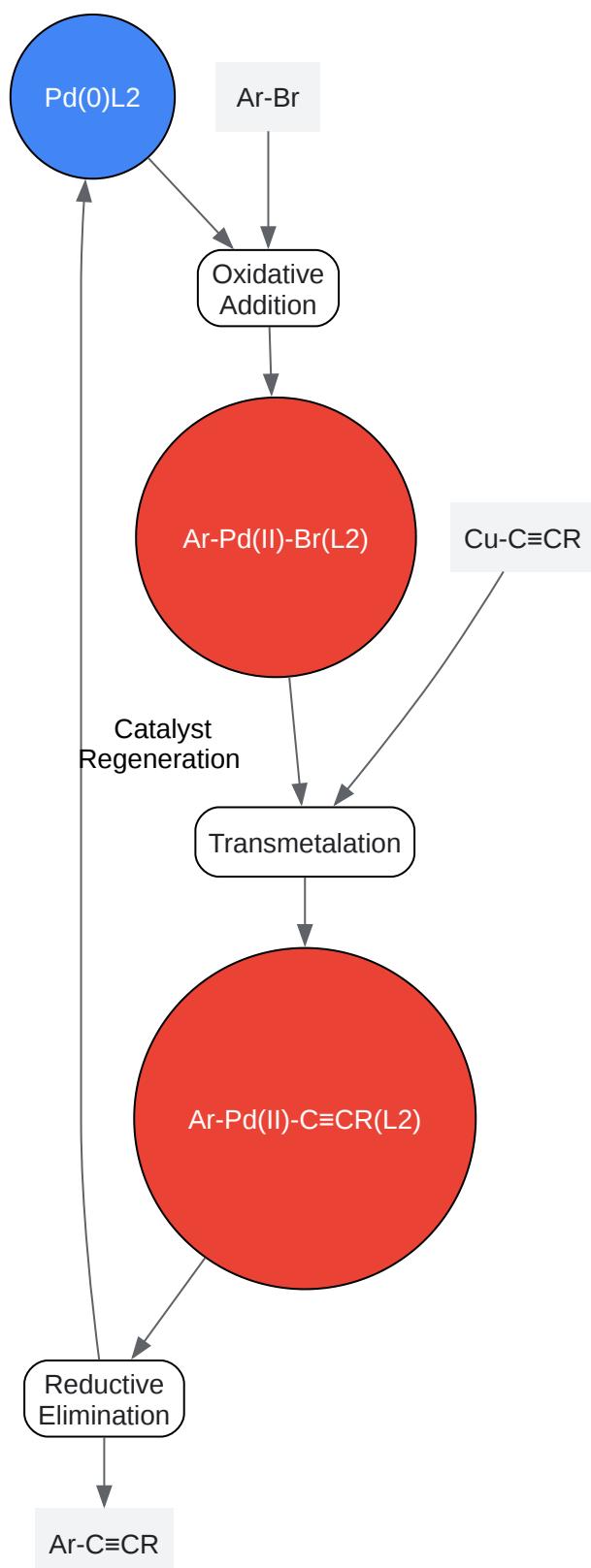
## Experimental Protocol: Synthesis from 7-bromoquinoxalin-2(1H)-one

This protocol is adapted from the procedure described in patent literature.[\[1\]](#)

- **Dissolution:** Dissolve 7-bromoquinoxalin-2(1H)-one (1.0 eq) in N,N-Dimethylformamide (DMF).
- **Base Addition:** Add potassium carbonate ( $K_2CO_3$ ) (1.5 eq) to the solution.
- **Methylation:** Add iodomethane ( $CH_3I$ ) (1.1 eq) to the reaction mixture.
- **Reaction:** Stir the mixture at room temperature for 30 minutes. Monitor reaction completion using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, dilute the reaction mixture with water and perform an extraction with ethyl acetate (2x).
- **Washing:** Combine the organic phases and wash sequentially with water (3x) and saturated brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product via flash chromatography (eluent: hexane/ethyl acetate) to afford **7-bromo-2-methoxyquinoxaline**.[\[1\]](#)

Reported Yield: 7.6%[\[1\]](#)



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